

A Technical Guide to the Physicochemical Properties of 4-Methoxyphenyl Isocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxyphenyl isocyanate

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Disclaimer: This document provides a summary of available physicochemical data for **4-methoxyphenyl isocyanate**. It is important to note that specific experimental thermochemical data, such as standard enthalpy of formation, Gibbs free energy of formation, and standard entropy, are not readily available in the public domain for this compound. The following sections provide known physical properties and representative experimental protocols relevant to its synthesis and the determination of thermochemical data for similar organic compounds.

Physicochemical Properties of 4-Methoxyphenyl Isocyanate

4-Methoxyphenyl isocyanate (also known as p-anisyl isocyanate) is a chemical intermediate used in the synthesis of various organic compounds, including those with potential pharmaceutical applications.^[1] A summary of its key physical and chemical properties is presented below.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ NO ₂	[2]
Molecular Weight	149.15 g/mol	[2]
CAS Number	5416-93-3	[1]
Appearance	Clear, colorless liquid	[3]
Density	1.151 g/mL at 25 °C	[1][4]
Boiling Point	106-110 °C at 16 mmHg	[1][4]
Refractive Index	n ₂₀ /D 1.548	[1][4]
InChI Key	FMDGXCSMDZMDHZ-UHFFFAOYSA-N	[3]
SMILES	COc1ccc(cc1)N=C=O	[1]

Experimental Protocols

While specific experimental thermochemical studies for **4-methoxyphenyl isocyanate** are not available, this section details a documented synthesis protocol and a general methodology for determining the enthalpy of combustion, a key thermochemical parameter.

The following protocol is adapted from a patented process for the synthesis of isocyanates.[5] This method describes the formation of **4-methoxyphenyl isocyanate** via the reaction of 4-bromoanisole with sodium cyanate in the presence of a nickel catalyst.

Objective: To synthesize **4-methoxyphenyl isocyanate** from 4-bromoanisole and sodium cyanate.

Materials:

- 4-bromoanisole
- Sodium cyanate (dry)
- Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

- 1,2-Bis(diphenylphosphino)ethane (dppe)
- N,N-Dimethylformamide (DMF), redistilled over alumina
- Argon gas
- Schlenk tube equipped with a magnetic stir bar

Procedure:

- Into a Schlenk tube previously purged with argon, add 2.26 g (34.7 mmol) of dry sodium cyanate.
- In a separate vessel under argon, prepare the catalyst by mixing 0.075 g (0.269 mmol) of bis(1,5-cyclooctadiene)nickel and 0.107 g (0.269 mmol) of 1,2-bis(diphenylphosphino)ethane to form the Ni(dppe) complex.
- Add the prepared catalyst to the Schlenk tube containing the sodium cyanate.
- Add 15 mL of freshly redistilled N,N-dimethylformamide (DMF) to the Schlenk tube.
- Add the 4-bromoanisole to the reaction mixture.
- The reaction is carried out at an elevated temperature (specific temperature and time not detailed in the provided excerpt, but similar reactions in the patent were conducted at 155°C for 16 hours).
- Upon completion, the product, **4-methoxyphenyl isocyanate**, is isolated from the reaction mixture.
- The isolated product can be identified by its refractive index and spectroscopic methods (IR and NMR). The patent reports a refractive index of $n_D^{20} = 1.5462$ and an IR absorption at $\nu_{\text{NCO}} = 2255 \text{ cm}^{-1}$.^[5]

This protocol outlines the general steps for determining the enthalpy of combustion for a solid organic compound using a constant-volume bomb calorimeter.^[6] This is a fundamental technique used to acquire the data needed to calculate the standard enthalpy of formation.

Objective: To determine the heat of combustion of a solid organic sample.

Materials & Equipment:

- Parr Bomb Calorimeter
- Solid organic sample (e.g., benzoic acid for calibration, or the compound of interest)
- Pellet press
- Fuse wire (e.g., nickel-chromium)
- High-purity oxygen
- High-precision thermometer
- Deionized water

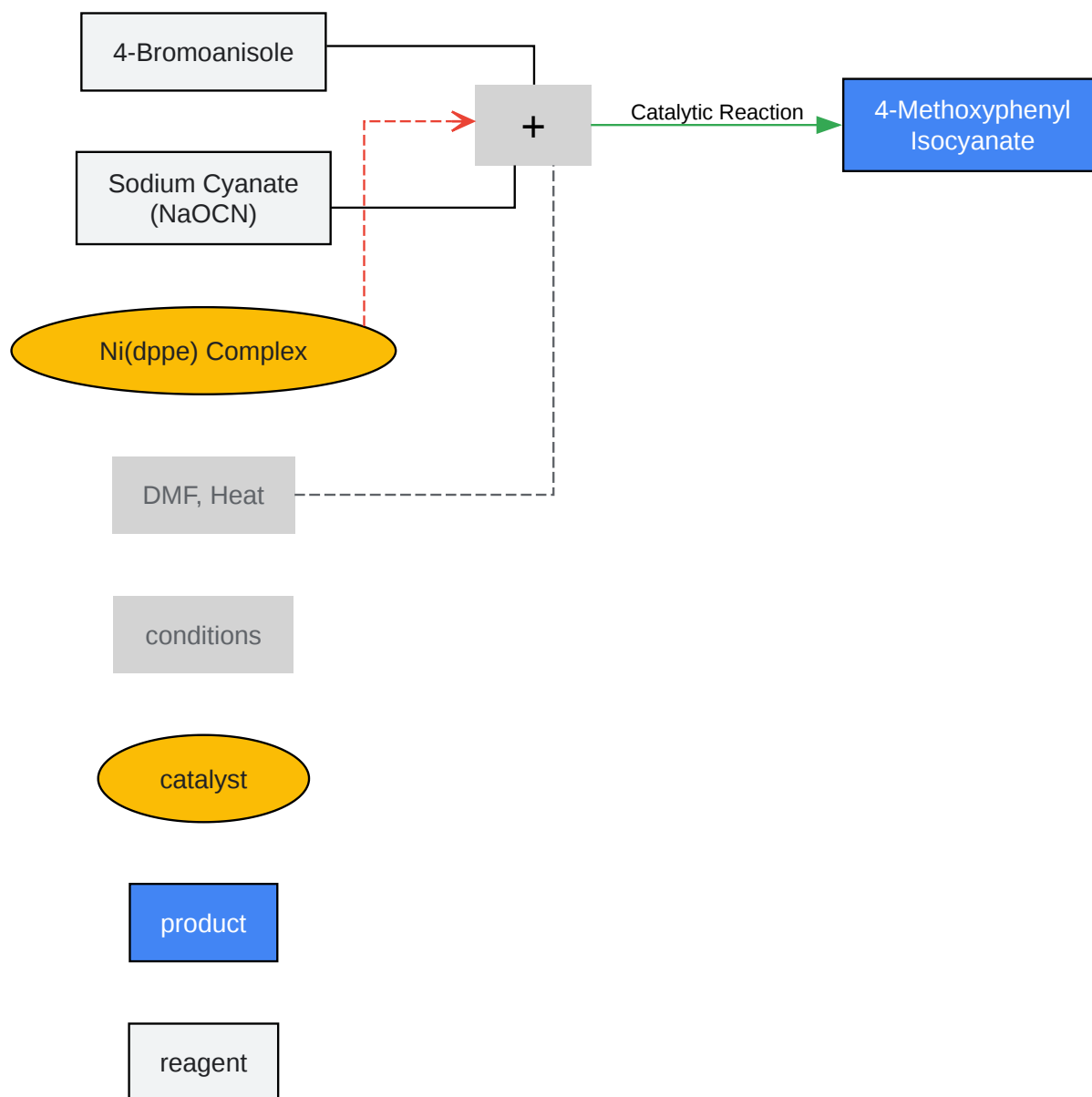
Procedure:

- Calibration:
 - A pellet of a standard substance with a known heat of combustion (e.g., benzoic acid) of approximately 1 g is accurately weighed.
 - The pellet is placed in the fuel capsule inside the bomb. A measured length of fuse wire is attached to the electrodes, touching the pellet.
 - The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
 - The bomb is submerged in a known quantity of water in the calorimeter bucket.
 - The initial temperature of the water is recorded at regular intervals.
 - The sample is ignited by passing an electric current through the fuse wire.
 - The temperature of the water is recorded at regular intervals until a maximum is reached and it begins to cool.

- The heat capacity of the calorimeter (Ccal) is calculated from the known energy of combustion of the standard and the measured temperature change.^[6]
- Sample Measurement:
 - The calibration procedure is repeated using a pellet of the unknown sample (e.g., **4-methoxyphenyl isocyanate**, if it were a solid).
 - The heat released by the combustion of the sample is calculated using the heat capacity of the calorimeter and the measured temperature change.
- Corrections:
 - Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).
- Calculation of Enthalpy of Formation:
 - The experimentally determined enthalpy of combustion is used along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the standard enthalpy of formation of the compound using Hess's Law.

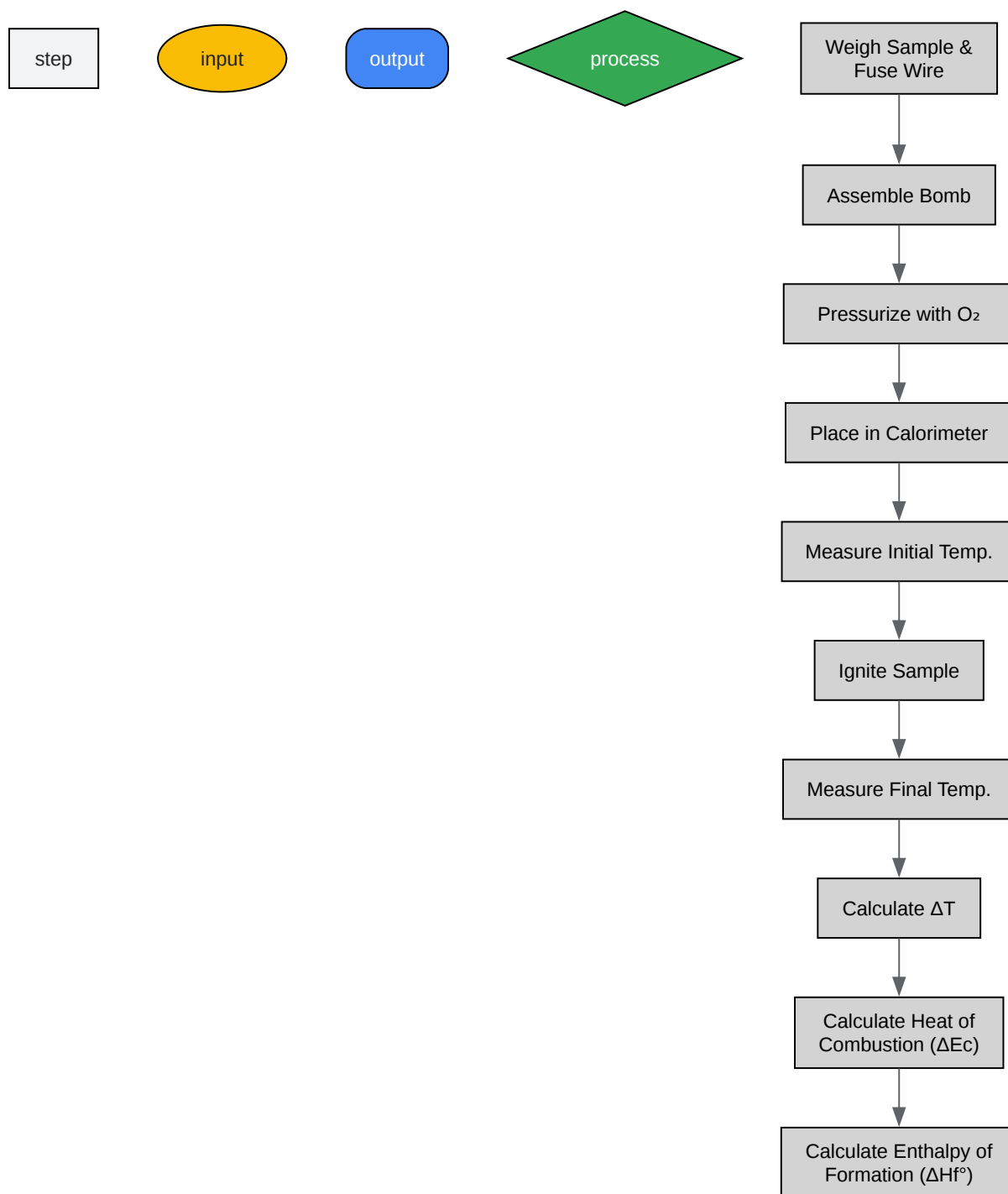
Visualizations

The following diagrams illustrate the synthesis pathway for **4-methoxyphenyl isocyanate** and a general workflow for bomb calorimetry.



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Caption: Synthesis of **4-Methoxyphenyl Isocyanate**.



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Caption: General Workflow for Bomb Calorimetry.

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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 4-Methoxyphenyl Isocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042312#thermochemical-data-for-4-methoxyphenyl-isocyanate]

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